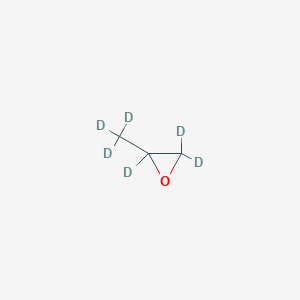

(+/-)-1,2-Propylene-d6 Oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3-trideuterio-3-(trideuteriomethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/i1D3,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOHAUXETOMSMM-LIDOUZCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(O1)([2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583741 | |

| Record name | 2-(~2~H_3_)Methyl(~2~H_3_)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202468-69-7 | |

| Record name | 2-(~2~H_3_)Methyl(~2~H_3_)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylene oxide-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Deuterated Propylene Oxide Analogues

Strategies for Stereospecific Deuteration of Propylene (B89431) Oxide

Stereospecific deuteration involves the synthesis of molecules where deuterium (B1214612) atoms are placed in specific three-dimensional orientations. This control is crucial for elucidating reaction mechanisms where the spatial arrangement of atoms is a key factor.

Synthesis of cis- and trans-Propylene Oxide-1-d

The synthesis of stereospecifically deuterated cis- and trans-Propylene Oxide-1-d has been successfully achieved to investigate the stereochemistry of epoxide polymerization. researchgate.nettandfonline.com A common strategy begins with the corresponding cis- and trans-propenyl halides. researchgate.nettandfonline.comtandfonline.com

A general synthetic scheme involves the following steps:

Formation of Propenyllithium: The starting propenyl halide (e.g., cis-propenyl bromide) is reacted with a lithium source to form the corresponding propenyllithium reagent. researchgate.nettandfonline.com

Reaction with a Deuterium Source: This intermediate is then treated with a deuterium source, such as deuterium oxide (D₂O), to introduce the deuterium atom.

Formation of Bromohydrin: The resulting deuterated propene is then converted into a propylene bromohydrin. researchgate.nettandfonline.com

Epoxidation: Finally, intramolecular cyclization of the bromohydrin yields the desired deuterated propylene oxide. researchgate.nettandfonline.com

Crucially, the stereochemistry of the starting propenyl halide is retained throughout the reaction sequence, leading to the specific formation of either cis- or trans-propylene oxide-1-d. tandfonline.com The successful synthesis and stereochemical assignment of these compounds have been confirmed using NMR spectroscopy, analyzing the chemical shifts and coupling constants of the resulting molecules. researchgate.nettandfonline.comtandfonline.com

Preparation of Selectively Deuterated Propylene Oxide

Beyond the specific case of 1-d deuteration, methods have been developed for the synthesis of other selectively deuterated propylene oxides. These compounds are particularly useful for quasi-elastic neutron scattering studies, which probe the dynamics of molecules. deepdyve.com For instance, the synthesis of three different selectively deuterated propylene oxides was reported for studying their behavior within clathrate hydrate (B1144303) cages. deepdyve.com

The synthesis of propylene oxide with a deuterated methyl group (Propylene Oxide-d3) or a fully deuterated backbone (Propylene Oxide-d6) often starts with appropriately labeled precursors. The epoxidation of deuterated propylene is a common final step. Industrial processes for producing propylene oxide, such as the chlorohydrin process or hydroperoxide-based methods, can be adapted using deuterated starting materials. rsc.org For example, the epoxidation of propylene with hydrogen peroxide, a greener alternative, can be performed using deuterated propylene to yield the corresponding deuterated epoxide. researchgate.net

Considerations for Racemic and Enantiomerically Enriched Forms of 1,2-Propylene-d6 Oxide

Propylene oxide is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-propylene oxide and (S)-propylene oxide. When synthesized from achiral precursors without chiral catalysts, a 50:50 mixture of these enantiomers, known as a racemic mixture, is formed. acs.org The synthesis of (+/-)-1,2-Propylene-d6 Oxide would likewise result in a racemic mixture.

However, for many applications, particularly in studying stereoselective polymerization, obtaining enantiomerically enriched or pure forms of deuterated propylene oxide is essential. acs.org A powerful technique to achieve this is the hydrolytic kinetic resolution (HKR) of racemic epoxides. google.comnih.govunipd.it

HKR employs a chiral catalyst, most notably a (salen)Co(III) complex, to selectively hydrolyze one enantiomer of the racemic epoxide at a faster rate than the other. nih.govnih.gov For example, by reacting racemic propylene oxide with approximately half an equivalent of water in the presence of the chiral catalyst, one enantiomer is converted to the corresponding 1,2-propanediol, leaving the unreacted epoxide highly enriched in the other enantiomer. google.comunipd.it This method is highly practical as it uses water as the reagent, requires low catalyst loadings, and allows for the recovery of both the enantioenriched epoxide and the resulting chiral diol. nih.govunipd.it This technique can be applied to racemic deuterated propylene oxides to separate the enantiomers effectively. wur.nllookchem.com

The table below summarizes the outcomes of the Hydrolytic Kinetic Resolution (HKR) for various terminal epoxides, a process applicable to their deuterated analogues.

| Racemic Epoxide | Catalyst Loading (mol%) | Time (h) | Recovered Epoxide Yield (%) | Recovered Epoxide Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| 1,2-Epoxyhexane | 0.01 | Not Specified | 44 | >99 | lookchem.com |

| Allyl Glycidyl Ether | 0.01 | 10 | Not Specified | >99 | lookchem.com |

| Glycidyl Phenyl Ether | 0.01 | 24 | Not Specified | >99 | lookchem.com |

| Styrene Oxide | 0.1 | 24 | Not Specified | >99 | lookchem.com |

| Propylene Oxide | 0.2 | 12 | 50 (recovery) | ~98 | unipd.it |

Deuterium Incorporation Efficiency and Isotopic Purity Assessment

The synthesis of deuterated compounds requires rigorous quality control to confirm the degree and location of deuterium incorporation. This is essential because the presence of unlabeled or partially labeled species can complicate the interpretation of experimental results. rsc.org The two primary metrics are deuterium incorporation efficiency (the percentage of molecules that contain deuterium) and isotopic purity (the percentage of a specific isotopologue in the labeled sample). rsc.orgresearchgate.net

Several analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the most prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are powerful tools. nih.gov In ¹H NMR, the disappearance or reduction in the integration of a signal corresponding to a specific proton indicates its replacement by deuterium. mdpi.com For more precise quantification, a combination of ¹H and ²H NMR can be used to determine the isotopic abundance accurately. nih.gov ²H NMR can also be used to distinguish between diastereomers formed from isotopically chiral substrates, allowing for the analysis of enantiomeric purity. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), particularly with a soft ionization technique like electrospray ionization (ESI), is highly effective for determining isotopic purity. rsc.orgresearchgate.net By analyzing the mass-to-charge ratio of the molecular ions, HR-MS can distinguish between isotopologues (molecules that differ only in their isotopic composition). researchgate.net The relative abundances of the isotopic ions (e.g., M, M+1, M+2, etc.) in the mass spectrum allow for the calculation of the isotopic enrichment. rsc.org This method is rapid, highly sensitive, and requires minimal sample. researchgate.net

The following table compares the key features of NMR and MS for isotopic purity assessment.

| Technique | Primary Information Provided | Key Advantages | Considerations | Reference |

|---|---|---|---|---|

| NMR Spectroscopy (¹H, ²H) | Location of deuterium atoms, relative isotopic purity, structural integrity. | Provides structural context, non-destructive, quantitative. | Lower sensitivity compared to MS, requires pure samples. | rsc.orgnih.govresearchgate.net |

| Mass Spectrometry (HR-MS) | Overall isotopic enrichment, distribution of isotopologues. | High sensitivity, rapid analysis, low sample consumption. | Provides less structural information, potential for H/D exchange in the ion source. | rsc.orgresearchgate.net |

A combined strategy using both NMR and HR-MS provides the most comprehensive evaluation of both the isotopic enrichment and the structural integrity of the synthesized deuterated compounds. rsc.org

Stereochemical Investigations Involving +/ 1,2 Propylene D6 Oxide

Stereochemistry of Epoxidation Reactions with Deuterated Propylene (B89431)

The epoxidation of alkenes is a fundamental reaction in organic synthesis, and understanding its stereochemistry is crucial for controlling the three-dimensional structure of the products. The use of deuterated propylene, such as cis-propylene-1,2-d2, has been pivotal in these investigations.

In studies involving the epoxidation of cis-propylene-1,2-d2 over silver catalysts, the stereochemistry of the resulting propylene oxide was analyzed using microwave spectroscopy. researchgate.net It was observed that in the absence of chloride moderators, the product showed a high degree of equilibration, ranging from 66% to 99%. researchgate.net This suggests that the reaction may proceed through intermediates that allow for rotation around the carbon-carbon bond before the final epoxide ring is formed.

Interestingly, the introduction of chloride moderators had a significant impact on the stereochemistry, with the equilibration dropping to a range of 37% to 65%. researchgate.net This indicates that the chloride species on the catalyst surface can alter the reaction pathway, potentially favoring a more direct and stereospecific epoxidation mechanism. researchgate.net Further experiments using trans-propylene-1,2,3,3,3-d5, where the methyl hydrogens were also substituted with deuterium (B1214612), did not show a change in the equilibration kinetics, even though the selectivity of the reaction was affected. researchgate.net

The primary epoxidation mechanisms for ethylene (B1197577) and propylene on unmoderated silver catalysts are likely similar. researchgate.net

The process of stereochemical randomization during epoxidation is separate from the side reactions that lead to the formation of carbon dioxide. researchgate.net

Chloride moderators play a crucial role in influencing the stereochemical outcome of propylene epoxidation. researchgate.net

In a different approach, the epoxidation of deuterium-labeled β-aryl substituted substrates was found to proceed with high stereospecificity (≥95%) for both anti and syn products. harvard.edu This high degree of stereospecificity suggests a concerted or nearly concerted mechanism where the oxygen atom is transferred in a single step, preserving the original stereochemistry of the alkene. harvard.edu

| Catalyst Condition | Product Equilibration (%) |

| Unmoderated | 66 - 99 |

| Chloride Moderated | 37 - 65 |

Analysis of Stereochemical Control in Poly(propylene oxide) Polymerization using Deuterated Analogues

The polymerization of propylene oxide can lead to polymers with different stereochemistries, which in turn dictates their physical properties. The use of deuterated propylene oxide has been essential in understanding the mechanisms that control the stereochemistry of poly(propylene oxide).

The polymerization of monosubstituted epoxides like propylene oxide can proceed through two main pathways: attack at the methylene (B1212753) carbon (CH2) or attack at the methine carbon (CH). acs.org The regiochemistry of the resulting polymer, which can be determined using 13C NMR spectroscopy, is considered regioregular if one pathway dominates. acs.org Most discrete metal-based catalysts produce highly regioregular poly(propylene oxide). acs.org

Early work by Price showed that aluminum isopropoxide could initiate the polymerization of propylene oxide, but with very low activity. acs.org The resulting polymer was a mix of atactic (11%) and isotactic (2%) forms, indicating poor stereochemical control with this initiator. acs.org

The synthesis and polymerization of cis- and trans-dideuterioethylene oxides have provided further insights. researchgate.net The infrared spectra of the resulting crystalline polymers showed distinct differences depending on the configuration of the deuterated monomer used, directly linking the monomer's stereochemistry to the polymer's structure. researchgate.net

Chiral Discrimination Studies in Molecular Beams with Propylene Oxide

Molecular beam experiments allow for the study of isolated molecules and their interactions with high precision. Propylene oxide, being a simple chiral molecule, is an ideal candidate for such studies, particularly those aimed at understanding chiral discrimination. arxiv.org

Electrostatic hexapoles have been employed to select specific rotational states and align molecules like propylene oxide in a molecular beam. arxiv.orgarxiv.org This technique allows for the investigation of how the orientation of a chiral molecule affects its interactions and reactions. arxiv.orgresearchgate.net By creating a beam of aligned or oriented propylene oxide molecules, researchers can study enantiospecific processes, where the outcome of an interaction depends on the handedness of the molecule. arxiv.orgresearchgate.net

Computational studies have complemented these experiments by calculating the potential energy surfaces for the interaction of propylene oxide with other atoms and molecules, such as rare gases. arxiv.org These studies help in understanding the forces at play during molecular collisions and how they can lead to chiral discrimination. arxiv.org

Influence of Deuterium Labeling on Stereodynamic Processes

Deuterium labeling is a powerful tool for investigating the dynamics of chemical reactions and molecular motions. chem-station.com The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, where the rate of a reaction is altered due to the difference in mass. chem-station.com This effect can be used to probe the transition state of a reaction and elucidate its mechanism.

In the context of propylene oxide, deuterium labeling has been used to study the internal rotation of the methyl group. The analysis of the millimeter-wave spectrum of doubly deuterated propylene oxide (CH3CHCD2O) allowed for the determination of the barrier height to internal rotation of the methyl group. arxiv.org It was found that this barrier differs slightly from that of the non-deuterated molecule, demonstrating the influence of isotopic substitution on intramolecular dynamics. arxiv.org

Furthermore, the study of deuterated species is of great interest in astrophysics, as the relative abundance of deuterated molecules in space can provide clues about their formation pathways at low temperatures. arxiv.org

Metabolic and Biotransformation Pathways of Propylene Oxide Analogues

Enzymatic Hydrolysis by Epoxide Hydrolases (EH)

Epoxide hydrolases (EHs) are enzymes that catalyze the conversion of epoxides to their corresponding diols through the addition of a water molecule. wikipedia.org This process is a key detoxification pathway for reactive epoxides. wikipedia.org There are several forms of epoxide hydrolases, with microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH) being the most extensively studied in the metabolism of xenobiotics like propylene (B89431) oxide. wikipedia.orgnih.gov

Soluble epoxide hydrolase (EPHX2) is primarily found in the cytosol and peroxisomes of various tissues, including the liver, kidney, and heart. nih.govmdpi.com While sEH is known to hydrolyze a wide range of epoxides, particularly endogenous lipid epoxides, its role in the metabolism of small aliphatic epoxides like propylene oxide is also recognized. mdpi.com In some tissues, sEH activity towards propylene oxide has been observed, although it may be less significant than mEH or glutathione (B108866) conjugation pathways. nih.govtum.de Similar to mEH, the interaction of sEH with (+/-)-1,2-Propylene-d6 Oxide would involve the hydrolytic opening of the epoxide ring to form the corresponding deuterated diol.

The enzymatic hydrolysis of epoxides by both mEH and sEH proceeds through a common mechanism involving a catalytic triad (B1167595) of amino acid residues in the active site. scispace.com The reaction is initiated by a nucleophilic attack of an aspartate residue on one of the epoxide carbons, leading to the formation of a covalent ester intermediate. Subsequently, a water molecule, activated by a histidine and another aspartate/glutamate residue, hydrolyzes this intermediate, regenerating the active enzyme and releasing the diol product. scispace.com This mechanism results in the trans-addition of the hydroxyl groups to the former epoxide ring.

In the case of this compound, the deuterium (B1214612) atoms are covalently bonded to the carbon skeleton. During the hydrolysis process, these C-D bonds remain intact. The nucleophilic attack by the enzyme and the subsequent hydrolysis by water occur at the carbon-oxygen bonds of the epoxide ring. Therefore, the resulting propane-1,2-diol will retain the full deuterium labeling of the original molecule. The deuterium atoms serve as stable isotopic tracers, allowing for the unambiguous identification of the diol metabolite originating from the administered deuterated propylene oxide.

Epoxide hydrolases often exhibit stereoselectivity, meaning they may preferentially hydrolyze one enantiomer of a racemic epoxide over the other. scispace.comchempedia.info This enantioselectivity can lead to the kinetic resolution of the racemic substrate, where the unreacted epoxide becomes enriched in the less reactive enantiomer, and the diol product is enriched in the enantiomer corresponding to the more readily hydrolyzed substrate. scispace.com Studies on the hydrolysis of propylene oxide and its derivatives have demonstrated varying degrees of enantioselectivity by different epoxide hydrolases. chempedia.info The use of a racemic mixture of this compound in metabolic studies allows for the investigation of this stereoselectivity. By analyzing the enantiomeric composition of the remaining deuterated propylene oxide and the resulting deuterated propane-1,2-diol, researchers can determine the stereochemical preference of the involved epoxide hydrolases.

Conjugation with Glutathione (GSH) via Glutathione S-Transferases (GSTs)

Another major pathway for the metabolism of propylene oxide is conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.govnih.gov This process involves the nucleophilic attack of the sulfhydryl group of GSH on one of the carbon atoms of the epoxide ring, leading to the formation of a glutathione conjugate. nih.govwashington.edu This reaction is a critical detoxification pathway, as it converts the reactive electrophilic epoxide into a more water-soluble and readily excretable conjugate. mdpi.com

In vitro and In vivo Metabolism Studies using Deuterated Propylene Oxide

In vitro and in vivo studies using deuterated compounds like this compound are instrumental in elucidating metabolic pathways and quantifying metabolite formation without the interference of endogenous counterparts. In such studies, the deuterium atoms act as a stable isotopic label, allowing researchers to track the molecule and its metabolites using mass spectrometry.

In a typical in vitro study, this compound would be incubated with liver microsomes, which contain epoxide hydrolase, and cytosol, which contains glutathione S-transferase nih.govtum.de. The formation of the deuterated versions of the primary metabolites—1,2-propanediol-d6 and S-(2-hydroxypropyl-d6)glutathione—would be monitored over time. These experiments help determine the kinetic parameters of the metabolizing enzymes, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), for the specific deuterated substrate.

In vivo studies would involve administering this compound to animal models. Subsequent analysis of blood, urine, and tissues would identify and quantify the deuterated parent compound and its metabolites. This provides a comprehensive picture of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Below is a hypothetical data table illustrating the type of results that could be generated from an in vitro study comparing the metabolism of propylene oxide and its deuterated analogue in rat liver subcellular fractions.

| Substrate | Metabolite | Vₘₐₓ (nmol/min/mg protein) | Kₘ (mM) | Intrinsic Clearance (Vₘₐₓ/Kₘ) (µL/min/mg protein) |

|---|

Formation and Analysis of Macromolecular Adducts Using 1,2 Propylene D6 Oxide

DNA Adduct Formation Mechanisms and Kinetics

Propylene (B89431) oxide is known to react with DNA, forming various adducts. The predominant adduct formed is at the N7 position of guanine (B1146940). researchgate.netnih.gov The use of d6-PO allows for precise investigation into the mechanisms and kinetics of this process.

Propylene oxide reacts with DNA in a bimolecular (SN2) reaction, primarily at the N7 position of guanine, to form 7-(2-hydroxypropyl)guanine (B123812) (7-HPG). nih.govnih.gov This reaction occurs in aqueous solutions at physiological pH. nih.gov Studies have shown that 7-HPG is the major DNA adduct, accounting for a significant portion of the total DNA alkylation by propylene oxide. researchgate.netnih.gov

The formation of 7-HPG adducts has been observed to be linearly dependent on the concentration of propylene oxide, particularly at lower exposure levels. researchgate.netnih.gov This linear relationship suggests that the formation of this adduct can serve as a reliable biomarker of exposure. Research on rats exposed to propylene oxide has demonstrated a clear dose-response relationship for 7-HPG formation in various tissues, including nasal respiratory epithelium, lung, and liver. nih.gov

| Tissue | Adduct Concentration Relative to Nasal Respiratory Epithelium |

|---|---|

| Nasal Respiratory Epithelium | 1 |

| Lung | 1/6 |

| Liver | 1/13 |

The stability of DNA adducts is a critical factor in their potential to cause mutations. N7-alkylguanine adducts, such as 7-HPG, are known to be chemically unstable and can be removed from DNA through spontaneous depurination. nih.govregulations.gov This process involves the cleavage of the glycosidic bond, releasing the adducted guanine base and leaving an abasic site in the DNA.

Studies investigating the persistence of 7-HPG in rats have shown a relatively low efficiency of enzymatic repair for this adduct. regulations.gov The decrease in 7-HPG levels in various tissues after cessation of exposure closely corresponds to the rate of spontaneous depurination, which has a half-life of approximately 120 hours. regulations.gov This suggests that active DNA repair mechanisms play a minor role in the removal of 7-HPG. The persistence of these adducts, even if they are not highly mutagenic themselves, can contribute to genetic instability. wur.nl

The use of stable isotope labeling, such as in 1,2-propylene-d6 oxide, is a powerful technique for distinguishing between exogenously and endogenously formed DNA adducts. tera.orgnih.gov This methodology, often referred to as Stable Isotope Labeling and Mass Spectrometry (SILMS), allows for the precise quantification of adducts originating from external exposure versus those formed from natural metabolic processes. nih.govresearchgate.net

Hemoglobin Adduct Formation and Quantification

Hemoglobin, being a readily accessible and abundant protein in the blood, serves as an excellent surrogate for monitoring exposure to electrophilic compounds. Propylene oxide reacts with hemoglobin to form stable adducts, which can be quantified as a measure of systemic dose.

Propylene oxide reacts with the N-terminal valine residues of the α- and β-globin chains of hemoglobin to form N-(2-hydroxypropyl)valine (N-HPVal). nih.govnih.gov This reaction provides a stable and specific biomarker of propylene oxide exposure. researchgate.net The accumulation of these adducts is cumulative over the lifespan of the erythrocyte, providing an integrated measure of exposure over time. researchgate.net

Studies in rats have demonstrated a linear, exposure-dependent accumulation of N-HPVal in globin following inhalation exposure to propylene oxide. nih.gov This linear relationship holds true for both short-term and, to a slightly lesser extent, longer-term exposures. nih.gov

| Compound | Second-Order Rate Constant (l (mol Hb h)-1) |

|---|---|

| Ethylene (B1197577) Oxide | 2.7 |

| Propylene Oxide | 1.0 |

The accurate quantification of hemoglobin adducts is essential for molecular dosimetry and risk assessment. The use of deuterated propylene oxide to generate deuterated N-HPVal adducts serves as an ideal internal standard for quantification by mass spectrometry. mdpi.com

In this method, a known amount of the deuterated internal standard is added to the biological sample. mdpi.com During analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the ratio of the signal from the analyte (the non-deuterated adduct) to the signal from the internal standard (the deuterated adduct) is measured. nih.gov This isotope dilution method corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the adduct levels. nih.gov This approach has been successfully applied to quantify hemoglobin adducts in both animal studies and human biomonitoring. nih.gov

Correlation between DNA and Hemoglobin Adducts in Exposure Assessment

The relationship between the formation of DNA adducts and hemoglobin (Hb) adducts following exposure to reactive electrophilic compounds is a critical aspect of molecular dosimetry and human health risk assessment. Both types of adducts serve as biomarkers of exposure, but their different formation and repair kinetics provide complementary information about the dose of the ultimate carcinogen at its target site (DNA) and the systemically circulating dose (reflected by Hb adducts).

Studies involving propylene oxide (PO), a direct-acting alkylating agent, have been instrumental in exploring this correlation. While research specifically detailing the use of (+/-)-1,2-Propylene-d6 Oxide as the exposure agent is not prevalent in the literature, this deuterated analog is crucial as an internal standard in quantitative analytical methods like isotope dilution mass spectrometry for the precise measurement of adducts formed from unlabeled propylene oxide. The principles and correlations observed for propylene oxide are directly applicable to understanding the dosimetry of its deuterated form.

Research in animal models, particularly F344 rats, has established a clear relationship between propylene oxide exposure and the formation of both DNA and hemoglobin adducts. nih.govresearchgate.net The primary DNA adduct formed is 7-(2-hydroxypropyl)guanine (7-HPG), while the main hemoglobin adduct is N-(2-hydroxypropyl)valine (HPVal). nih.govresearchgate.net

Studies have demonstrated that the levels of these adducts increase with rising concentrations of inhaled propylene oxide. For instance, in rats exposed to PO for 3 days, a linear increase was observed for both 7-HPG in liver DNA and HPVal in hemoglobin. nih.gov However, with prolonged exposure (4 weeks), a deviation from this linear relationship was noted for these specific adducts at concentrations above 300 ppm, suggesting saturation of metabolic or repair processes at high exposure levels. nih.gov In contrast, the formation of 7-HPG in the DNA of the nasal respiratory epithelium and lungs showed a linear increase with concentration in both short-term and long-term exposures. nih.gov This highlights a tissue-specific difference in dose-response.

The correlation between these two types of adducts provides a means to estimate the tissue-specific DNA dose from the more easily accessible blood-derived hemoglobin adducts. Hemoglobin adducts are stable and accumulate over the lifespan of the erythrocyte, thus reflecting an integrated dose over a longer period. researchgate.net In contrast, DNA adducts are subject to repair, and their levels reflect a balance between formation and removal, providing a snapshot of the biologically effective dose at a specific time.

A pilot study in a group of workers occupationally exposed to propylene oxide provided the first direct evidence of a strong correlation between DNA and hemoglobin adducts in humans. nih.gov In this study, the levels of 1-(2-hydroxypropyl)adenine (1-HP-adenine) in the DNA of white blood cells and HP-valine in hemoglobin were measured. The results showed a statistically significant correlation (r = 0.887) between the levels of these two adducts. nih.gov

The following tables summarize key findings from research on the correlation between DNA and hemoglobin adducts following propylene oxide exposure.

Table 1: Correlation of Propylene Oxide Adducts in Occupationally Exposed Humans

| Biomarker | Mean Level in Exposed Workers | Mean Level in Controls | Correlation Coefficient (r) |

| 1-HP-adenine (DNA Adduct) | 0.66 mol/10⁹ mol nucleotides | Not Detected | 0.887 |

| HP-valine (Hemoglobin Adduct) | 2.7 pmol/mg globin | 0.006 pmol/mg globin |

Data sourced from a pilot study of eight exposed workers and eight non-exposed subjects. nih.gov

Table 2: Dose-Response of Propylene Oxide Adducts in F344 Rats (3-Day Exposure)

| Exposure Concentration (ppm) | 7-HPG in Liver DNA | HPVal in Hemoglobin |

| 0 | Undetectable | Undetectable |

| 5 | Linearly Increased | Linearly Increased |

| 25 | Linearly Increased | Linearly Increased |

| 50 | Linearly Increased | Linearly Increased |

| 300 | Linearly Increased | Linearly Increased |

This table illustrates the linear dose-response relationship observed at various exposure concentrations in a short-term study. nih.gov

Table 3: Dose-Response of Propylene Oxide Adducts in F344 Rats (4-Week Exposure)

| Exposure Concentration (ppm) | 7-HPG in Liver DNA | HPVal in Hemoglobin | 7-HPG in Nasal Respiratory Epithelium DNA |

| 0 | Undetectable | Undetectable | Undetectable |

| 5 | Linearly Increased | Linearly Increased | Linearly Increased |

| 25 | Linearly Increased | Linearly Increased | Linearly Increased |

| 50 | Linearly Increased | Linearly Increased | Linearly Increased |

| 300 | Deviation from Linearity | Deviation from Linearity | Linearly Increased |

| 500 | Deviation from Linearity | Deviation from Linearity | Linearly Increased |

This table shows the deviation from linearity for liver DNA and hemoglobin adducts at higher concentrations during prolonged exposure, while adduct formation in the primary target tissue (nasal epithelium) remains linear. nih.gov

Advanced Analytical Methodologies for 1,2 Propylene D6 Oxide and Its Metabolites

Isotope Dilution Mass Spectrometry Techniques

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for the accurate quantification of analytes. By introducing a known amount of an isotopically labeled standard, in this case, (+/-)-1,2-Propylene-d6 Oxide, into a sample, precise measurement can be achieved. This approach effectively compensates for sample loss during preparation and instrumental variability.

Gas Chromatography-Mass Spectrometry (GC-MS) coupled with headspace sampling is a powerful technique for the analysis of volatile compounds like propylene (B89431) oxide from various matrices. The isotope dilution headspace method involves the addition of a known quantity of this compound (PO-d6) to the sample. After an incubation period to allow for equilibrium between the sample and the headspace, a portion of the vapor phase is injected into the GC-MS system.

This methodology has been successfully applied to determine propylene oxide in complex samples such as cigarette smoke and food. For instance, in the analysis of cigarette mainstream smoke, PO-d6 is used as an internal standard. oup.comresearchgate.netnih.gov The sample is collected, and a known amount of PO-d6 in toluene (B28343) is added before direct injection into the GC-MS. oup.comresearchgate.net The quantification is based on the ratio of the signal intensity of the analyte to that of the isotopically labeled internal standard. In one study, the ion at m/z = 64 was used for the internal standard PO-d6, while m/z = 43 was used for the non-deuterated propylene oxide. oup.comresearchgate.net

A study on the determination of propylene oxide in food utilized an isotope dilution headspace GC-MS method where the addition of NaCl to saturation and incubation at 90°C optimized sensitivity. nih.gov The method demonstrated good repeatability with relative standard deviations of 6.0%, 7.6%, and 2.2% at concentrations of 5, 20, and 40 µg/L, respectively. nih.gov

Table 1: GC-MS Parameters for Propylene Oxide Analysis using Isotope Dilution

| Parameter | Value | Reference |

| Internal Standard | This compound (PO-d6) | oup.comresearchgate.net |

| Monitored Ion (PO-d6) | m/z = 64 | oup.comresearchgate.net |

| Monitored Ion (PO) | m/z = 43 | oup.comresearchgate.net |

| Quantitation Limit | 0.135 µ g/cigarette | oup.com |

| Matrix | Cigarette Mainstream Smoke | oup.comresearchgate.net |

Tandem mass spectrometry (MS/MS) is a highly selective and sensitive technique used to quantify adducts of reactive compounds like propylene oxide with biological macromolecules such as DNA and proteins. These adducts can serve as biomarkers of exposure. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the separation of adducts from complex biological matrices followed by their specific detection and quantification.

In adduct analysis, a stable isotope-labeled internal standard, such as one derived from this compound, is crucial for accurate quantification. The MS/MS analysis typically involves selected reaction monitoring (SRM), where a specific precursor ion of the adduct is selected and fragmented, and a characteristic product ion is monitored. This provides a high degree of specificity. For DNA adducts, for example, a common fragmentation involves the loss of the deoxyribose sugar. nih.gov

While specific studies detailing the MS/MS fragmentation of adducts derived directly from this compound are not prevalent in the provided search results, the general methodology is well-established. For instance, methods have been developed for quantifying hemoglobin adducts of non-deuterated propylene oxide, such as N-(3-hydroxypropyl)valine, using GC-MS. The principles of using a deuterated analog to create an internal standard for such adducts in an LC-MS/MS assay are directly applicable. nih.gov The internal standard would co-elute with the analyte adduct and exhibit a similar fragmentation pattern, with a mass shift corresponding to the deuterium (B1214612) labeling, thus enabling precise quantification. nih.gov

Deuterated internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry for several reasons. oup.comresearchgate.net They have nearly identical chemical and physical properties to their non-deuterated counterparts. cerilliant.com This ensures that they behave similarly during sample preparation, extraction, chromatography, and ionization. scioninstruments.com

Key advantages of using deuterated internal standards include:

Correction for Extraction Inefficiency: Any loss of the analyte during sample workup will be mirrored by a proportional loss of the deuterated standard, leaving the ratio of analyte to standard unchanged.

Compensation for Chromatographic Variability: Minor shifts in retention time affect both the analyte and the internal standard, maintaining the accuracy of peak integration.

Mitigation of Matrix Effects: The analyte and the co-eluting deuterated standard experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. myadlm.org

The use of this compound as an internal standard has been demonstrated in the GC-MS analysis of propylene oxide in cigarette smoke, where it was added to the sample prior to injection to ensure accurate quantification. oup.comresearchgate.net

Matrix effects, which include ion suppression or enhancement, are a significant challenge in quantitative LC-MS/MS analysis, particularly with complex biological or environmental samples. chromatographyonline.comchromatographyonline.com These effects arise from co-eluting matrix components that interfere with the ionization efficiency of the target analyte in the mass spectrometer's ion source. chromatographyonline.comresearchgate.net

The most effective way to compensate for matrix effects is the use of a co-eluting, stable isotope-labeled internal standard, such as this compound. myadlm.orgchromatographyonline.comresearchgate.net Because the deuterated standard has virtually the same retention time and ionization characteristics as the analyte, it is affected by matrix interferences in the same way. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification. myadlm.orgresearchgate.net

While deuterated internal standards are highly effective, it is important to note that in some rare cases of severe and variable matrix effects, differential ionization between the analyte and the internal standard can still occur. myadlm.org Therefore, thorough method validation, including the evaluation of matrix effects across different sample lots, is always recommended. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Species

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules. For deuterated species like this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide valuable information.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of a fully deuterated compound like this compound, the signals corresponding to the protons in the non-deuterated molecule will be absent. This is because deuterium (²H) has a different gyromagnetic ratio and resonates at a much different frequency than protons, and is typically not observed in a standard ¹H-NMR experiment. The spectrum will primarily show signals from any non-deuterated impurities or residual protons in the NMR solvent. For non-deuterated 1,2-epoxypropane, the protons on the epoxide ring typically appear in the range of 2.5 to 3.5 ppm. libretexts.org The methylene (B1212753) (CH₂) protons are diastereotopic and can show complex splitting patterns. libretexts.org

¹³C-NMR Spectroscopy: In the ¹³C-NMR spectrum, the carbons directly bonded to deuterium will exhibit two main effects. First, the resonance signals of these carbons will be split into multiplets due to coupling with deuterium (which has a spin quantum number I=1). The multiplicity follows the 2nI+1 rule, so a CD group will appear as a triplet, a CD₂ group as a quintet, and a CD₃ group as a septet. Second, there is typically a slight upfield shift (to lower ppm values) of the carbon signal compared to its protonated counterpart, known as an isotope shift. The carbon atoms of the epoxide ring in non-deuterated propylene oxide resonate in the 40-60 ppm range. libretexts.org For 2-methyloxirane, the CH and CH₂ carbons of the epoxide ring appear at approximately 48.2 ppm and 47.9 ppm, respectively. libretexts.org For this compound, one would expect to see multiplets in this region corresponding to the deuterated carbons.

Table 2: Typical NMR Chemical Shift Ranges for Epoxides

| Nucleus | Chemical Shift (ppm) | Notes | Reference |

| ¹H | 2.5 - 3.5 | Protons on the epoxide ring. | libretexts.org |

| ¹³C | 40 - 60 | Carbons of the epoxide ring. | libretexts.org |

Structural Elucidation and Conformational Analysis via Deuterium Labeling

The substitution of hydrogen with deuterium atoms, known as deuterium labeling, is a powerful technique for the structural elucidation and conformational analysis of molecules such as this compound. This isotopic substitution subtly alters the molecule's mass and moments of inertia without significantly changing its chemical properties, providing a precise tool for spectroscopic analysis.

Millimeter-wave spectroscopy is particularly effective for studying deuterated molecules. Research on doubly deuterated propylene oxide (CH3CHCD2O) has utilized a 2f frequency modulated Terahertz spectrometer to record spectra up to 330 GHz. arxiv.org From these spectra, precise rotational and centrifugal distortion constants, as well as tunneling parameters for the internal rotation of the methyl group, were determined. arxiv.org The analysis of the A-E tunneling splitting, managed with software like XIAM, allows for a detailed understanding of the large-amplitude internal motion of the methyl group. arxiv.org

These experimental parameters are crucial for refining the molecule's structural geometry. Quantum chemical calculations, for instance at the B3LYP/aug-cc-pVTZ level of theory, complement the experimental data to provide a comprehensive picture of the molecule's structure. arxiv.orgarxiv.org The barrier height to internal rotation of the methyl group (V3) can also be derived experimentally, and comparisons with the non-deuterated isotopologue reveal the subtle effects of isotopic substitution on molecular dynamics. arxiv.org

Conformational searches for propylene oxide aggregates are complex, but the study of isotopologues is essential. By analyzing monosubstituted 13C isotopologues, researchers have experimentally determined the carbon atom backbone structures of propylene oxide trimers. illinois.edu This information guides further theoretical calculations to identify conformers that match observed rotational constants and dipole moments, showcasing the synergy between high-resolution spectroscopy and computational chemistry in untangling complex conformational landscapes. illinois.edu

Table 1: Spectroscopic Constants for Doubly Deuterated Propylene Oxide (CH3CHCD2O) This table presents a selection of rotational and centrifugal distortion constants determined from the millimeter-wave spectrum, illustrating the precision gained from studying deuterated species.

| Parameter | A State Value (MHz) | E State Value (MHz) |

| Rotational Constants | ||

| A | 10034.7578 | 10034.7621 |

| B | 5570.6214 | 5570.6015 |

| C | 4004.8143 | 4004.8318 |

| Centrifugal Distortion Constants | ||

| DJ | 0.0020786 | 0.002078 |

| DJK | -0.004405 | -0.00438 |

| d1 | -0.000490 | -0.00048 |

| d2 | -0.00021 | -0.00020 |

Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Studies

Fourier Transform Infrared (FTIR) spectroscopy is a principal method for investigating hydrogen bonding interactions involving propylene oxide. By measuring the vibrational frequencies of molecules, FTIR can detect the shifts in these frequencies that occur when a hydrogen bond is formed.

Studies have been conducted on the hydrogen-bonded complexes of propylene oxide with molecules like ethanol (B145695) and 2-fluoroethanol. researchgate.net In these experiments, mixtures of propylene oxide and the alcohol are deposited in a neon matrix at cryogenic temperatures (e.g., 4.2 K). researchgate.net This matrix isolation technique traps the complexes and allows for clear spectroscopic measurement.

The formation of a hydrogen bond between the oxygen atom of the propylene oxide ring (the hydrogen bond acceptor) and the hydroxyl group of the alcohol (the hydrogen bond donor) results in a characteristic red shift (a decrease in frequency) of the O-H stretching vibration. For example, the O-H stretching frequency of 2,2,2-trifluoroethanol (B45653) (TFE) is red-shifted by 180 cm⁻¹ when complexed with propylene oxide. researchgate.net This shift provides a direct measure of the strength of the hydrogen bond. researchgate.net

Computational quantum chemical calculations are used in conjunction with experimental FTIR to predict the geometric parameters, binding energies, and spectral shifts of these hydrogen-bonded complexes. researchgate.net These calculations help to identify the specific conformations of the complexes and validate the experimental findings. The use of deuterated species, such as ethanol-d6, in these studies helps to isolate and identify the specific vibrational modes associated with the hydrogen bond, as the O-D stretching frequency is significantly different from the O-H frequency, aiding in the unambiguous assignment of spectral features. researchgate.net

Table 2: FTIR Spectral Shifts for Propylene Oxide Hydrogen-Bonded Complexes This table shows the observed red shifts in the O-H stretching frequency for different alcohols when forming a hydrogen-bonded complex with propylene oxide, indicating the strength of the interaction.

| Hydrogen Bond Donor | Observed O-H Red Shift (cm⁻¹) |

| Ethanol | Not specified in snippet |

| 2-Fluoroethanol | Not specified in snippet |

| 2,2,2-Trifluoroethanol (TFE) | 180 |

Angle-Resolved PhotoEmission Spectroscopy (ARPES) for Photodissociation Studies

Angle-Resolved Photoemission Spectroscopy (ARPES) is an advanced experimental technique used to investigate the electronic structure of molecules and their behavior upon interaction with light, including photodissociation and photoionization. While primarily used for solids, its application to gas-phase molecules provides deep insight into their ionization and fragmentation dynamics.

In the context of propylene oxide, ARPES has been employed to study its double photoionization, a process where a single photon removes two electrons, leading to the formation of a dication (C3H6O)²⁺ which subsequently fragments. accademiaxl.it In such experiments, a beam of energy-selected synchrotron light is directed at an effusive molecular beam of propylene oxide. accademiaxl.it The resulting ions and photoelectrons are then detected in coincidence, allowing for the measurement of key parameters. accademiaxl.it

The technique allows researchers to determine:

Threshold energies for the formation of different ionic products. accademiaxl.it

Branching ratios , which quantify the relative importance of different fragmentation pathways. accademiaxl.it

Kinetic Energy Released (KER) during the dissociation of the dication into charged fragments. accademiaxl.it

Studies on propylene oxide have identified fragmentation pathways such as the formation of CH3⁺ + C2H3O⁺. accademiaxl.it However, the precise microscopic mechanisms, such as whether fragmentation is direct or involves hydrogen migration, can be difficult to resolve. Researchers have proposed that future experiments using isotopically labeled precursors, such as this compound, would be invaluable. accademiaxl.it The distinct mass-to-charge ratios of deuterated fragments would allow for the unambiguous tracking of atoms during the dissociation process, thereby clarifying the relative importance of different microscopic reaction pathways. accademiaxl.it

Table 3: Ionic Fragmentation Products of Propylene Oxide Double Photoionization Studied by ARPES This table summarizes key findings from ARPES studies on the fragmentation of the propylene oxide dication, including the energy required to initiate the process.

| Fragmentation Pathway | Ionic Products | Threshold Energy (eV) |

| Pathway 1 | CH3⁺ + C2H3O⁺ | ~26.5 |

| Pathway 2 | H⁺ + C3H5O⁺ | ~27.0 |

| Pathway 3 | C2H3⁺ + CH3O⁺ | ~28.0 |

Mechanistic Investigations of Reactions Involving 1,2 Propylene D6 Oxide

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to determine reaction mechanisms. It is defined as the ratio of the rate constant of a reaction using a reactant with a lighter isotope (kL) to the rate constant of the same reaction with a heavier isotope (kH). The magnitude of the KIE can provide evidence for whether a specific C-H bond is broken in the rate-determining step of a reaction.

The use of deuterated analogues like 1,2-Propylene-d6 Oxide is crucial for identifying the rate-determining steps in various reactions. Because a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, more energy is required to break a C-D bond. libretexts.orgprinceton.edu This results in a slower reaction rate if the C-H bond is cleaved during the rate-limiting step, a phenomenon known as a primary KIE.

In studies of the catalytic oxidation of propylene (B89431), deuterated isotopes have been used to uncover the mechanism of acrolein formation. Research on bismuth molybdate (B1676688) catalysts showed that the rate-determining step for the production of acrolein is the abstraction of a methyl hydrogen atom from propylene to form an allylic species. osti.gov When a deuterated propylene analogue is used, the rate of this initial hydrogen abstraction decreases, confirming that this step is rate-limiting. This principle is directly applicable to reactions involving 1,2-Propylene-d6 Oxide, where a significant KIE would be expected for any reaction whose slowest step involves the cleavage of one of the C-D bonds on the methyl group.

Isotopic substitution can influence not only the rate of a reaction but also its selectivity—the distribution of products formed. This occurs when two or more reaction pathways compete, and the rate-determining step of one of the pathways involves the breaking of an isotopically substituted bond.

For instance, in the epoxidation of propylene, a major competing reaction is the abstraction of an allylic hydrogen to form by-products like acrolein. researchgate.net Using 1,2-Propylene-d6 Oxide, the rate of this allylic C-D bond cleavage would be significantly slower compared to the C-H cleavage in non-deuterated propylene. The epoxidation reaction itself, which involves the attack on the C=C double bond, is not expected to show a large primary KIE. researchgate.net Consequently, the use of a deuterated substrate can suppress the formation of the dehydrogenation by-product (acrolein) and thereby enhance the selectivity for the desired product, propylene oxide. rsc.org

Studies on copper-based catalysts have shown that the selectivity for propylene oxide is highly dependent on the nature of the active sites (Cu⁰ vs. Cu⁺) and the specific reaction pathway (dehydrogenation vs. epoxidation). rsc.org A kinetic isotope effect would be a key diagnostic tool to experimentally verify the branching point between these competing pathways.

Catalytic Reaction Mechanisms

Catalysts provide alternative reaction pathways with lower activation energies, and understanding these mechanisms is key to optimizing chemical processes. Deuterated substrates are invaluable in studying these complex catalytic cycles.

The reaction of carbon dioxide with epoxides to form cyclic carbonates is an important process for CO2 utilization. Ionic liquids (ILs) have emerged as highly effective catalysts for the cycloaddition of CO2 to propylene oxide. ionike.comfrontiersin.orgresearchgate.netscispace.com Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have elucidated the role of the IL. acs.org

The reaction in the absence of a catalyst has a very high activation energy barrier. acs.org Ionic liquids, such as 1-n-butyl-3-methylimidazolium salts ([BMIm]+), dramatically lower this barrier. ionike.comacs.org The mechanism is believed to involve a synergistic effect between the cation and the anion of the ionic liquid. The anion (e.g., Cl-, Br-, BF4-) acts as a nucleophile that attacks one of the carbon atoms of the epoxide ring, causing it to open. researchgate.net The imidazolium (B1220033) cation can then stabilize the resulting oxyanion intermediate, possibly through hydrogen bonding. researchgate.net This facilitates the subsequent electrophilic attack by CO2 and the final ring-closing step to yield propylene carbonate. researchgate.net

Research has shown that 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIm]BF4) is a highly active and recyclable catalyst, achieving nearly 100% selectivity for propylene carbonate. ionike.comresearchgate.netscispace.com

| Ionic Liquid Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| [BMIm]BF4 | 110 | 6 | 100 | ~100 |

| [BMIm]Cl | 110 | 6 | 98.2 | ~100 |

| [BMIm]Br | 110 | 6 | 99.5 | ~100 |

| [BPy]BF4 | 110 | 6 | 86.7 | ~100 |

Data adapted from studies on the cycloaddition of CO2 to propylene oxide. ionike.com

The hydration of propylene oxide to produce propylene glycol is a significant industrial process. Metal complexes, such as Co(III)-salen complexes, can effectively catalyze this reaction. rsc.org DFT calculations have been employed to investigate the detailed mechanism of this metal-mediated hydration.

Two primary pathways have been scrutinized: a concerted mechanism and a stepwise mechanism. rsc.org

Concerted Pathway: Involves the simultaneous attack of a water molecule on one of the epoxide carbons and the protonation of the epoxide oxygen. A cooperative bimetallic route was found to be the most favorable among concerted options. rsc.org

Stepwise Pathway: This mechanism consists of three distinct steps: the formation of a metal-hydroxide intermediate (H2O–Co(III)–OH), the nucleophilic attack of this intermediate on the epoxide to cause ring-opening, and finally, the formation of propylene glycol. rsc.org

The choice between these mechanisms can be influenced by the nucleophilicity of the counterion (e.g., Cl⁻, OAc⁻, OTs⁻) associated with the metal complex. rsc.org The counterion affects the rate of formation of the key metal-hydroxide intermediate, with the reactivity order found to be Cl⁻ > OAc⁻ > OTs⁻. rsc.org The uncatalyzed reaction follows a series-parallel irreversible homogeneous mechanism, which is also observed in heterogeneously catalyzed systems. doaj.orgsemanticscholar.orgresearchgate.net

Photodissociation and Photoionization Processes

The interaction of high-energy vacuum ultraviolet (VUV) photons with propylene oxide can lead to ionization (ejection of an electron) and dissociation (fragmentation of the molecule). Studying these processes for deuterated analogues helps to understand the fundamental dynamics of bond cleavage.

Experimental studies using VUV photoionization mass spectrometry have identified the various fragment ions produced when propylene oxide interacts with photons. acs.org When the molecule absorbs enough energy to lose two electrons, the resulting molecular dication (C3H6O)²⁺ is highly unstable and rapidly fragments. accademiaxl.itarxiv.org

Coincidence techniques, where the ejected photoelectrons and resulting fragment ions are detected simultaneously, have been used to study the fragmentation dynamics following double photoionization. accademiaxl.itarxiv.org These experiments, performed with tunable synchrotron radiation, allow for the measurement of energy thresholds for the formation of different ionic products and their kinetic energy release. accademiaxl.it

| Fragmentation Channel | Products | Average Yield (%) |

|---|---|---|

| Channel 1 | C2H4⁺ + CH2O⁺ | ~67 |

| Channel 2 | C2H3⁺ + CH3O⁺ | ~19 |

| Other Channels | Various minor fragments | ~14 |

Data adapted from studies on the double photoionization of propylene oxide. accademiaxl.itarxiv.org

Furthermore, theoretical studies using DFT have investigated the photolysis mechanisms that lead to neutral products. researchgate.netnih.gov Upon UV irradiation (e.g., at 185 nm), propylene oxide can rearrange to form propanal and acetone (B3395972) via diradical pathways. Calculations suggest that these reactions are more favorable in the excited state than in the ground state, explaining their photochemical origin. researchgate.netnih.gov

Thermal Degradation Mechanisms of Poly(propylene oxide)researchgate.net

The thermal degradation of poly(propylene oxide) (PPO) is a critical area of study for understanding its stability and decomposition pathways at elevated temperatures. While specific mechanistic investigations employing (+/-)-1,2-Propylene-d6 Oxide are not extensively documented in publicly available literature, the broader understanding of PPO thermal degradation provides a framework for how such isotopically labeled compounds could be used to elucidate reaction mechanisms. This section will detail the established thermal degradation mechanisms of non-deuterated poly(propylene oxide) and discuss the potential insights that could be gained from studies involving its deuterated analogue.

The thermal decomposition of poly(propylene oxide) in an inert atmosphere typically commences at temperatures above 350°C. springernature.com The process is generally understood to proceed through a random cleavage mechanism, with a preference for the scission of the more labile C-O bonds in the polymer backbone. Pyrolytic decomposition of PPO leads to the formation of a variety of volatile low-molecular-weight products. springernature.com

Key Volatile Products of Poly(propylene oxide) Thermal Degradation

Studies on the pyrolysis of PPO have identified several key volatile organic compounds. The distribution of these products provides valuable clues about the underlying degradation pathways.

| Degradation Product | Approximate Yield (%) |

| Acetaldehyde (B116499) | 40 |

| Propylene | 15 |

| Acetone | 11 |

| Dipropyl ether | 6 |

| Propylene oxide | 5 |

| Ethylene (B1197577) | 3 |

| Minor Products | 1 |

This table is based on data reported for the thermal degradation of poly(propylene oxide) in the absence of air. springernature.com

Proposed Degradation Pathways

The formation of the observed products can be explained by a series of radical chain reactions initiated by the homolytic cleavage of the polymer backbone.

Initiation: The process begins with the random scission of the C-O or C-C bonds within the polymer chain, forming primary and secondary radicals. The ether linkage (C-O) is generally considered the weaker point in the backbone.

Propagation: These initial radicals can then undergo a variety of reactions, including:

β-scission: This is a major pathway where the polymer chain breaks, leading to the formation of smaller, volatile molecules. For example, the formation of acetaldehyde can be rationalized through β-scission of an oxygen-centered radical.

Intramolecular and Intermolecular Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other parts of the same polymer chain or from adjacent chains, leading to the formation of new radical sites and further degradation.

Termination: The radical chain reactions are eventually terminated through recombination or disproportionation reactions between two radical species.

Potential Mechanistic Insights from this compound Studies

The use of isotopically labeled monomers, such as this compound, in the synthesis of PPO would be a powerful tool for gaining deeper insights into these degradation mechanisms. By tracking the distribution of deuterium (B1214612) atoms in the degradation products, researchers could:

Elucidate Hydrogen Abstraction Pathways: Determine the primary sites of hydrogen abstraction during the degradation process. For instance, by analyzing the deuterium content of products like propylene and acetaldehyde, it would be possible to ascertain whether the hydrogen atoms are abstracted from the methyl group or the polymer backbone.

Verify Rearrangement Mechanisms: Isotopic labeling can help to confirm or rule out proposed rearrangement reactions that may occur during degradation. The position of the deuterium atoms in the product molecules would provide a clear signature of any atomic rearrangements.

Quantify Kinetic Isotope Effects: The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the breaking of a C-D bond is slower than that of a C-H bond. Measuring the KIE for the formation of different degradation products would provide quantitative information about the rate-determining steps of the degradation mechanism.

While specific experimental data on the thermal degradation of poly(propylene-d6 oxide) is not currently available in the reviewed literature, the principles of isotopic labeling are well-established in the study of polymer degradation. Such studies on deuterated PPO would be invaluable for refining the current understanding of its thermal degradation and for the development of more thermally stable polyether-based materials.

Computational and Theoretical Studies on 1,2 Propylene D6 Oxide

Quantum Chemical Calculations

Quantum chemical calculations have been extensively applied to propylene (B89431) oxide and its isotopologues to elucidate its structure, vibrational dynamics, and other molecular properties. rsc.org These studies often employ methods like Density Functional Theory (DFT) with various functionals, such as B3LYP, and basis sets like def2-TZVP or aug-cc-pVTZ, to achieve a balance between computational cost and accuracy. rsc.orgarxiv.org For higher accuracy, coupled-cluster methods like CCSD(T) have also been used, demonstrating a remarkable 99.9% similarity with experimental values for propylene oxide and its variants. researchgate.net

Quantum chemical calculations are used to predict the equilibrium geometry of molecules, including bond lengths, bond angles, and dihedral angles. For deuterated propylene oxide, these calculations provide insight into the subtle structural changes induced by the increased mass of deuterium (B1214612) compared to protium.

A computational study on doubly deuterated R-propylene oxide (CH3CHCD2O) calculated its structure at the B3LYP/aug-cc-pVTZ level of theory using the Gaussian 16 software package. arxiv.org This level of theory is widely used for reliable geometry optimizations of organic molecules. While specific binding energy calculations for (+/-)-1,2-Propylene-d6 Oxide were not detailed in the surveyed literature, the same computational methods are routinely used to calculate the binding energies of molecular complexes, providing crucial data on non-covalent interactions.

Theoretical calculations are fundamental to interpreting and predicting vibrational spectra, such as infrared (IR) spectra. The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of the molecule due to the mass difference. Computational models can accurately predict these isotopic shifts.

Anharmonic frequency calculations using DFT at the B3LYP/aug-cc-pVTZ level have been performed for doubly deuterated propylene oxide (CH3CHCD2O) to complement experimental spectroscopic data. arxiv.org Similarly, for the main isotopologue, calculations at the B3LYP/def2-TZVP level were used to derive harmonic and anharmonic vibrational frequencies, which are crucial for the unambiguous assignment of fundamental vibrational modes in high-resolution IR spectra. rsc.orgresearchgate.net Furthermore, time-dependent DFT (TD-DFT) calculations with functionals like CAM-B3LYP have been successfully used to compute the circular dichroism (CD) spectra of propylene oxide, a key chiroptical property. nih.gov These theoretical spectra are essential for understanding how isotopic substitution influences the vibrational and electronic properties of the molecule.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory is a workhorse for mapping out the potential energy surfaces of chemical reactions, allowing for the determination of reaction mechanisms, transition states, and activation energies. For propylene oxide, DFT has been used to investigate various reaction pathways, including photolysis and catalytic transformations. acs.org

While specific DFT studies focusing on the reaction pathways of the fully deuterated this compound are not prevalent in the literature, the established methodologies are directly applicable. Such calculations would be critical for understanding kinetic isotope effects (KIEs), where the difference in mass between hydrogen and deuterium can lead to significant changes in reaction rates. By calculating the reaction pathways for both the deuterated and non-deuterated species, computational chemists can predict the magnitude of the KIE, offering deep insights into reaction mechanisms where C-H (or C-D) bond breaking is involved in the rate-determining step.

Modeling of Isotopic Exchange and Distribution

Computational modeling can be employed to study the mechanisms and kinetics of isotopic exchange reactions. This involves calculating the potential energy surfaces for reactions where deuterium atoms might exchange with hydrogen atoms from other molecules or within the molecule itself under specific conditions. Such studies typically involve locating the transition state structures for the exchange pathways and calculating the associated energy barriers.

Specific computational models detailing isotopic exchange and distribution for this compound were not found in the surveyed scientific literature. However, the principles for such modeling are well-established in computational chemistry. DFT and other ab initio methods would be used to explore potential pathways, for instance, in the presence of a catalyst or upon photochemical activation. These theoretical studies are essential for understanding isotopic scrambling and for designing experiments involving isotopically labeled molecules.

Computational Analysis of Molecular Orientation and Alignment

The analysis of high-resolution rotational spectra provides one of the most precise ways to determine a molecule's structure and internal dynamics, which are directly related to its orientation and alignment. Isotopic substitution is a key technique in this field, as the change in mass alters the molecule's moments of inertia and, consequently, its rotational spectrum.

A detailed study of the millimeter-wave spectrum of doubly deuterated propylene oxide (CH3CHCD2O) relied heavily on computational analysis. arxiv.org The experimental spectra were fitted and analyzed using the XIAM software, a computational tool used to describe the A-E tunneling splitting that results from the internal rotation of the methyl group. arxiv.org This analysis yielded precise rotational constants, centrifugal distortion constants, and tunneling parameters. arxiv.org The study also compared the experimentally derived barrier to internal rotation of the methyl group (V3) with that of the main isotopologue, revealing the effect of deuteration on this large-amplitude motion. arxiv.org The results from such combined experimental and computational work provide benchmark data for understanding the structure and dynamics of chiral molecules.

Table 1. Molecular Parameters of Doubly Deuterated Propylene Oxide (CH3CHCD2O) from Computational Analysis of Millimeter-Wave Spectra. Data sourced from Stahl et al. (2021). arxiv.org

| Parameter | A State Value | E State Value | Unit | Description |

| A | 15858.94611(85) | 15858.9405(11) | MHz | Rotational Constant |

| B | 6140.22879(40) | 6140.23122(44) | MHz | Rotational Constant |

| C | 4909.52985(37) | 4909.52697(41) | MHz | Rotational Constant |

| DJ | 2.9155(21) | 2.9189(23) | kHz | Quartic Centrifugal Distortion Constant |

| DJK | -12.247(11) | -12.253(12) | kHz | Quartic Centrifugal Distortion Constant |

| DK | 38.604(40) | 38.580(43) | kHz | Quartic Centrifugal Distortion Constant |

| d1 | -0.8351(13) | -0.8368(14) | kHz | Quartic Centrifugal Distortion Constant |

| d2 | -0.19851(53) | -0.19910(58) | kHz | Quartic Centrifugal Distortion Constant |

| V3 | 882.7835(1.7179) | 882.7835(1.7179) | cm-1 | Barrier to internal methyl group rotation |

Environmental Degradation Mechanisms of Propylene Oxide Analogues

Hydrolysis Kinetics and Mechanisms in Aqueous Environments

Propylene (B89431) oxide can undergo hydrolysis in aqueous environments to form propylene glycol (1,2-propanediol). This reaction is a critical pathway for its removal from water and soil. The hydrolysis of propylene oxide is subject to both neutral and acid-catalyzed mechanisms.

In neutral fresh water at 25°C, propylene oxide hydrolyzes with an estimated half-life of approximately 11.6 to 12 days. nih.gov The presence of chloride ions, such as in saltwater, can accelerate this degradation, reducing the half-life to around 4.1 days. nih.gov The reaction involves the nucleophilic attack of a water molecule on one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of the diol.

Kinetic Isotope Effect in Hydrolysis of "(+/-)-1,2-Propylene-d6 Oxide"

In the case of hydrolysis, the reaction mechanism involves the breaking of the C-O bond of the epoxide ring. Since the deuterium (B1214612) atoms in "this compound" are attached to the carbon atoms of the ring, a secondary kinetic isotope effect would be expected. Secondary KIEs are typically smaller than primary KIEs (where the bond to the isotope is broken) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). The magnitude and direction of the effect depend on the change in hybridization and bonding at the carbon centers between the ground state and the transition state. It is plausible that the hydrolysis rate of the deuterated compound would be slightly different from that of propylene oxide, but without experimental data, the exact magnitude of this effect remains speculative.

| Environment | pH | Temperature (°C) | Half-Life (days) |

|---|---|---|---|

| Fresh Water | 7 | 25 | 11.6 - 12 |

| Salt Water | Not Specified | 25 | 4.1 |

Aerobic Biodegradation Pathways and Rates

Aerobic biodegradation is another important process for the removal of propylene oxide from the environment. However, studies suggest that the direct biodegradation of propylene oxide is a relatively slow process. researchgate.net The primary product of its initial degradation, propylene glycol, is more readily biodegradable by a variety of microorganisms.

The aerobic biodegradation of propylene oxide often proceeds through its initial conversion to propylene glycol, which is then further metabolized. Some bacteria, such as Xanthobacter Py2, can utilize propylene as a carbon and energy source, with 1,2-epoxypropane (propylene oxide) as the first metabolite. ethz.ch This pathway can lead to the formation of acetoacetate (B1235776) and acetone (B3395972), which can then enter central metabolic pathways. ethz.ch

Influence of Deuteration on Biodegradation

As with hydrolysis, specific studies on the aerobic biodegradation of "this compound" are not available. The presence of deuterium in place of hydrogen can influence the rate of biodegradation due to the kinetic isotope effect. Enzymatic reactions that involve the cleavage of a C-H bond as a rate-determining step will exhibit a primary kinetic isotope effect, leading to a slower rate of reaction for the deuterated compound.

If the initial steps of aerobic biodegradation of propylene oxide involve the enzymatic cleavage of a C-H bond, then "this compound" would be expected to biodegrade more slowly than its non-deuterated counterpart. The magnitude of this effect would depend on the specific enzymatic pathway and whether the C-H bond cleavage is the rate-limiting step.

| Study Conditions | Result |

|---|---|

| Activated sludge inoculum, Japanese MITI test | 95% of theoretical BOD in 3 weeks |

| Filtered effluent seed, standard dilution method | 8% of theoretical BOD in 5 days |

| Adapted seed, standard dilution method | 9% of theoretical BOD in 5 days |

Oxidation Processes in the Atmosphere

When released into the atmosphere, propylene oxide is primarily degraded through reactions with photochemically produced hydroxyl (OH) radicals. alberta.ca This is the dominant chemical loss process for propylene oxide in the atmosphere. The estimated atmospheric half-life of propylene oxide due to this reaction ranges from approximately 3 to 20 days. nih.gov

Atmospheric Oxidation of "this compound"

The rate of atmospheric oxidation of "this compound" by OH radicals is expected to be slower than that of propylene oxide due to a primary kinetic isotope effect. The reaction is initiated by the abstraction of a hydrogen atom from the propylene oxide molecule by the OH radical. Replacing hydrogen with deuterium results in a stronger C-D bond compared to the C-H bond, which requires more energy to break.

This difference in bond strength will lead to a slower reaction rate for the deuterated compound. The magnitude of the KIE for reactions of volatile organic compounds with OH radicals can be significant, and thus the atmospheric lifetime of "this compound" is anticipated to be longer than that of propylene oxide.

| Oxidant | Estimated Half-Life |

|---|---|

| Hydroxyl (OH) Radicals | 3 - 20 days |

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for achieving high isotopic purity in (+/-)-1,2-Propylene-d6 Oxide?

- Methodological Answer : Synthesis typically involves deuteration of propylene oxide precursors using deuterium gas or deuterated reagents under controlled conditions. Purification via fractional distillation or chromatography is critical to minimize isotopic contamination. Stabilization with hydroquinone (0.1–1.0 wt%) is recommended to prevent polymerization during storage . Verification of isotopic purity (>98% deuterium incorporation) requires mass spectrometry (MS) or <sup>2</sup>H NMR analysis .

Q. Which analytical techniques are most reliable for confirming structural integrity and deuteration levels in this compound?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H NMR detects residual protonated impurities (e.g., δ 1.2–1.4 ppm for CH3 groups in non-deuterated analogs), while <sup>13</sup>C NMR confirms backbone integrity.